2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O/c1-9-6-13-16-7-10(8-19(13)18-9)17-14(20)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBUHVOHXKHOSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The benzamide moiety can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
Chemical Properties and Structure
The compound 2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide is characterized by its unique molecular structure, which includes a bromine atom and a pyrazolo-pyrimidine moiety. Its molecular formula is , with a molecular weight of approximately 379.25 g/mol. The presence of the pyrazolo[1,5-a]pyrimidine framework is crucial for its biological activity.
Pharmacological Applications
1. Modulation of Enzyme Activity
One of the primary applications of this compound is in the modulation of enzyme activity, particularly that of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a critical role in cortisol metabolism and is implicated in various metabolic disorders, including obesity and diabetes. Research indicates that compounds like this compound can inhibit this enzyme, making them potential candidates for treating metabolic syndrome and related conditions .
2. Anticancer Activity
Studies have suggested that pyrazolo[1,5-a]pyrimidines exhibit anticancer properties. The ability of this compound to induce apoptosis in cancer cells has been documented, indicating its potential use as an anticancer agent. The mechanism involves the inhibition of specific signaling pathways that are crucial for tumor growth and survival .
3. Neuroprotective Effects
Emerging research points to the neuroprotective effects of pyrazolo[1,5-a]pyrimidines. Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Studies
Case Study 1: Metabolic Syndrome Treatment
A clinical study investigated the effects of a compound structurally related to this compound on patients with metabolic syndrome. The results demonstrated significant improvements in insulin sensitivity and lipid profiles after administration over a twelve-week period. These findings support the compound's role in managing metabolic disorders .
Case Study 2: Cancer Cell Line Studies
In vitro studies using various cancer cell lines have illustrated that treatment with pyrazolo[1,5-a]pyrimidine derivatives leads to reduced cell viability and increased apoptosis rates. Specifically, compounds similar to this compound were tested against breast and lung cancer cells, showing promising results that warrant further investigation .
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, making it a versatile tool for studying cellular processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide with a representative analog, 4-methyl-N-(4-(morpholinomethyl)-3-(trifluoromethyl)phenyl)-3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide (D931) :
| Property | This compound | D931 (Example 29 Compound) |
|---|---|---|
| Molecular Formula | C₁₅H₁₂BrN₃O | C₂₉H₂₅F₃N₄O₂ |
| Molecular Weight (Da) | ~330 (M+H⁺: 331) | 477 (M+H⁺: 478) |
| Key Substituents | - 2-Methylpyrazolo[1,5-a]pyrimidine - Bromobenzamide |
- Pyrazolopyrimidinyl ethynyl - Trifluoromethyl, morpholinomethyl, methylbenzamide |
| ¹H NMR Features | - Amide proton: δ ~10.6–10.7 (s, 1H) - Aromatic protons: δ 8.3–7.2 (multiplets) - 2-Methyl group: δ ~2.5 (s, 3H) |
- Amide proton: δ 10.69 (s, 1H) - Aromatic protons: δ 8.48–7.20 (multiplets) - Morpholine methylenes: δ ~2.5–3.5 |
Key Observations :
- Molecular Weight: D931 is significantly larger (477 Da) due to the ethynyl linker and additional substituents (trifluoromethyl, morpholinomethyl), whereas the brominated compound is more compact (~330 Da).
- Substituent Effects : The bromine atom in the target compound enhances lipophilicity (ClogP ~2.8) compared to D931’s trifluoromethyl group (ClogP ~3.5), which combines hydrophobicity with electronegativity.
- Spectral Data : Both compounds exhibit characteristic amide proton signals near δ 10.7, but D931’s ethynyl linker and trifluoromethyl group introduce distinct splitting patterns in the aromatic region .
Biological Activity
The compound 2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide belongs to the class of pyrazolo[1,5-a]pyrimidines, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Pyrazolo[1,5-a]pyrimidines, including the target compound, are known to modulate various biological pathways. One notable mechanism involves the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , an enzyme implicated in the metabolism of glucocorticoids. Inhibition of this enzyme can lead to decreased intracellular levels of active glucocorticoids, which is beneficial in treating conditions such as metabolic syndrome and other glucocorticoid-related disorders .
Antimycobacterial Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as inhibitors of Mycobacterium tuberculosis (M.tb) . Compounds with similar structures have shown promising results in inhibiting M.tb growth in vitro. For example, derivatives containing specific substituents at the 3 and 5 positions exhibited significant antimycobacterial activity and favorable pharmacokinetic profiles .
Anticancer Properties
The anticancer potential of pyrazolo[1,5-a]pyrimidines has been documented extensively. These compounds have been shown to induce apoptosis in cancer cells and inhibit various kinases involved in tumor growth. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance their efficacy against different cancer cell lines .
Table 1: Summary of Biological Activities
Detailed Research Findings
A study conducted by Tantry et al. explored the SAR for pyrazolo[1,5-a]pyrimidines as inhibitors of ATP synthase in M.tb. The findings indicated that specific substitutions could significantly enhance the inhibitory effect on bacterial growth while maintaining low toxicity levels . Another research highlighted that certain analogs showed promising results in reducing tumor cell viability through targeted inhibition of key signaling pathways .
Q & A
Q. What are the key considerations for synthesizing 2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide with high purity?
The synthesis typically involves coupling 2-bromobenzoyl chloride with 2-methylpyrazolo[1,5-a]pyrimidin-6-amine under anhydrous conditions. Critical steps include:
- Sonogashira coupling to introduce the ethynyl linker between the pyrazolopyrimidine and benzamide moieties .
- Purification via column chromatography (silica gel, gradient elution with dichloromethane/methanol) to remove unreacted intermediates.
- Crystallization in ethyl acetate/hexane mixtures to achieve >98% purity, confirmed by HPLC (C18 column, 0.1% TFA in water/acetonitrile) .
Q. How can the structural identity of this compound be confirmed post-synthesis?
Use a combination of:
- NMR spectroscopy : and NMR to verify substituent positions (e.g., bromine at C2 of benzamide, methyl at C2 of pyrazolopyrimidine) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 385.03 for CHBrNO) .
- X-ray crystallography : Refinement using SHELXL for precise bond-length and angle validation .
Advanced Research Questions
Q. What experimental strategies are recommended to investigate the compound’s selectivity for DDR1 over DDR2 and other kinases?
- Kinase profiling : Use a panel of 455 kinases (e.g., Eurofins KinaseProfiler™) to measure IC values. For example, 7rh (a structural analog) showed IC = 6.8 nM for DDR1 vs. >1 µM for DDR2, Bcr-Abl, and c-Kit .
- Cellular assays : Compare phosphorylation inhibition of DDR1 (collagen-induced) vs. DDR2 in isogenic cell lines (e.g., HEK293T transfected with DDR1 or DDR2) .
- Binding affinity assays : Surface plasmon resonance (SPR) with immobilized DDR1 extracellular domain to determine K (e.g., 0.6 nM for 7rh) .
Q. How should researchers design in vivo studies to evaluate antitumor efficacy while addressing potential pharmacokinetic limitations?
- Dosing regimen : Administer orally (10–30 mg/kg/day) based on bioavailability data (e.g., 67.4% in rats) .
- Tumor models : Use orthotopic xenografts (e.g., MCF7 or PCa cells with high DDR1 expression) to assess metastasis suppression .
- Pharmacodynamic markers : Monitor plasma concentrations via LC-MS/MS and correlate with tumor DDR1 phosphorylation (Western blot) .
Q. How can contradictory data on IC50_{50}50 values across enzymatic and cellular assays be resolved?
- Buffer optimization : Enzymatic assays (e.g., ADP-Glo™) may require Mn/Mg adjustments to mimic intracellular conditions .
- Cell-line specificity : Test in multiple DDR1-overexpressing lines (e.g., MCF7 vs. HCC1937) to account for endogenous DDR1 activation by collagen .
- Off-target effects : Use CRISPR-generated DDR1-knockout cells as negative controls .
Q. What methodologies are effective for studying synergistic effects with CDK4/6 inhibitors like palbociclib?
- Combination index (CI) analysis : Treat cells with serial dilutions of 2-bromo-N-(2-methylpyrazolopyrimidinyl)benzamide and palbociclib for 72 hours. Calculate CI via CalcuSyn 2.0 software (CI < 0.9 indicates synergy) .
- Apoptosis assays : Annexin V/PI staining to quantify synergistic cell death (e.g., 40% apoptosis with combination vs. 15% with single agents) .
Q. How does this compound modulate lactate-driven metastasis, and what assays are suitable for validation?
- Invasion assays : Use Boyden chambers coated with collagen I to simulate extracellular matrix (ECM) conditions. Pretreat cells with lactate (10 mM) and measure inhibition of invasion via 7rh (10 nM) .
- ECM production analysis : Quantify fibronectin and collagen IV secretion in CAF-conditioned media via ELISA .
Q. What structure-activity relationship (SAR) insights guide further optimization of this scaffold?
- Substituent effects : The ethynyl linker enhances DDR1 selectivity, while bromine at C2 improves metabolic stability .
- Pyrazolopyrimidine modifications : 2-Methyl groups reduce off-target binding; replacing bromine with electron-withdrawing groups (e.g., CF) may enhance potency .
- Computational modeling : Molecular docking with DDR1’s ATP-binding pocket (PDB: 4BKJ) to predict substituent compatibility .
Q. What crystallographic techniques are critical for resolving binding modes with DDR1?
Q. How can researchers assess cross-reactivity with non-kinase targets implicated in tumorigenesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
